N-(1-benzylpiperidin-4-yl)-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide
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Description
N-(1-benzylpiperidin-4-yl)-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a useful research compound. Its molecular formula is C27H27N5O2 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.21647512 g/mol and the complexity rating of the compound is 721. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-benzylpiperidin-4-yl)-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a compound that has garnered interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound consists of a piperidine ring substituted with a benzyl group and a benzamide moiety linked to a benzotriazin derivative. Its molecular formula is C22H24N4O2, which contributes to its unique biological properties.
Research indicates that this compound may interact with various biological targets, primarily through modulation of neurotransmitter systems. The piperidine structure is known for its ability to influence dopaminergic and serotonergic pathways, which are crucial in treating neurological disorders.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound may act as a modulator of dopamine receptors, potentially providing therapeutic effects in conditions such as Parkinson's disease and schizophrenia.
- Serotonin Receptor Interaction : It may also influence serotonin receptors, contributing to its effects on mood and anxiety disorders.
Pharmacological Effects
The biological activity of this compound has been evaluated in various studies:
1. Antidepressant Activity
Studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin levels is believed to play a significant role in these effects.
2. Neuroprotective Effects
Preliminary data suggest that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells.
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of related compounds, providing insights into the potential efficacy of this compound.
Study | Findings |
---|---|
Study 1 | Demonstrated significant antidepressant effects in rodent models when administered at specific dosages. |
Study 2 | Showed neuroprotective properties against glutamate-induced toxicity in neuronal cultures. |
Study 3 | Investigated the compound's interaction with dopamine receptors, revealing a potential for modulating dopaminergic signaling pathways. |
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2/c33-26(28-23-14-16-31(17-15-23)18-20-6-2-1-3-7-20)22-12-10-21(11-13-22)19-32-27(34)24-8-4-5-9-25(24)29-30-32/h1-13,23H,14-19H2,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQQAXLMNNDSEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.